molecular formula C16H13ClN2O4 B2749006 N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide CAS No. 433244-94-1

N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide

Cat. No. B2749006
CAS RN: 433244-94-1
M. Wt: 332.74
InChI Key: WMAYAMWMUYKSEM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, also known as BDOX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDOX is a benzodioxole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Disposition and Metabolism

One study focuses on the disposition and metabolism of SB-649868, an orexin receptor antagonist with a benzofuran component, similar in structural complexity to N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide. The study found that the compound was extensively metabolized and eliminated, highlighting the importance of understanding pharmacokinetics for therapeutic applications (Renzulli et al., 2011).

Environmental Health

Another study examined the association between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. While not directly related to N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, it underscores the significance of assessing environmental exposures to synthetic compounds and their potential health impacts (Watkins et al., 2015).

Pharmacological Applications

Research into amisulpride versus flupentixol in schizophrenia provides insights into the pharmacological applications of compounds acting on dopamine receptors. While structurally distinct from N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, this study illustrates the broader context of drug development and the relevance of receptor-targeted therapies (Wetzel et al., 1998).

Dermal Uptake and Exposure

A study on dermal uptake of benzophenone-3 from clothing highlights the potential for skin exposure to synthetic chemicals used in consumer products, relevant to understanding the safety and environmental impact of chemical compounds found in everyday environments (Morrison et al., 2017).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-11-3-1-10(2-4-11)8-18-15(20)16(21)19-12-5-6-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAYAMWMUYKSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide

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